sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate
Beschreibung
Natrium-2-[3-(3,4-Dimethoxyphenyl)prop-2-enoylamino]benzoat ist eine komplexe organische Verbindung, die ein Natriumion aufweist, das an einen Benzoatanteil koordiniert ist, der wiederum mit einer 3-(3,4-Dimethoxyphenyl)prop-2-enoylaminogruppe verbunden ist.
Eigenschaften
Molekularformel |
C18H16NNaO5 |
|---|---|
Molekulargewicht |
349.3 g/mol |
IUPAC-Name |
sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate |
InChI |
InChI=1S/C18H17NO5.Na/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22;/h3-11H,1-2H3,(H,19,20)(H,21,22);/q;+1/p-1 |
InChI-Schlüssel |
KZGHWWBBHZLTTA-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)[O-])OC.[Na+] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Chemische Reaktionsanalyse
Reaktionstypen
Natrium-2-[3-(3,4-Dimethoxyphenyl)prop-2-enoylamino]benzoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Die Reduktion kann mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators erfolgen.
Substitution: Nucleophile Substitutionsreaktionen können am Benzoatanteil auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff.
Substitution: Natriumhydroxid oder andere starke Basen.
Hauptprodukte
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Alkanen.
Substitution: Bildung von substituierten Benzoaten oder Amiden.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoates or amides.
Wissenschaftliche Forschungsanwendungen
The compound "sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate," also known as cis-Tranilast, has various scientific research applications. Tranilast, including its sodium salt form, is investigated for potential uses in treating different conditions, such as asthma, autoimmune diseases, and fibrotic pathologies, and it may also inhibit angiogenesis . Additionally, research indicates its potential in addressing tissue fibrosis .
Basic Information
- IUPAC Name: 2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid
- Molecular Formula: C18H17NO5
- Molecular Weight: 327.3 g/mol
- CAS No.: 91920-58-0
Scientific Research Applications
- Model Compound: cis-Tranilast can serve as a model compound in chemistry for studying amide bond formation and reaction.
- Anti-fibrotic Agent: Fused ring derivatives of 2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}benzoic acid may be useful in treating medical conditions associated with tissue fibrosis . Fibrosis occurs when excess fibrous connective tissue forms in an organ or tissue, and can be triggered by tissue damage from physical injury, inflammation, infection, or exposure to toxins .
- Treatment of Various Diseases: Tranilast is used to treat conditions such as asthma, autoimmune diseases, and atopic and fibrotic pathologies . It can also inhibit angiogenesis .
- Cosmetic Product Development: Experimental design techniques can optimize the formulation development process of stable, safe, and effective cosmetic products .
- In-vitro studies: Designed for in-vitro studies, products are tested in controlled laboratory settings using cells or tissues.
Wirkmechanismus
The mechanism of action of sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.
Pathways: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(3,4-Dimethoxyphenyl)propionsäure
- 3,4-Dimethoxyzimtsäure
- 3,4-Dimethoxyhydrozimtsäure
Einzigartigkeit
Natrium-2-[3-(3,4-Dimethoxyphenyl)prop-2-enoylamino]benzoat ist aufgrund seiner spezifischen Strukturmerkmale einzigartig, die im Vergleich zu ähnlichen Verbindungen eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen. Seine Form als Natriumsalz verbessert seine Löslichkeit und Stabilität, wodurch es für verschiedene Anwendungen besser geeignet ist.
Biologische Aktivität
Sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate is a compound of interest due to its potential biological activities, particularly in the context of anti-fibrotic and anti-inflammatory properties. This article reviews the available literature on its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : C₁₈H₁₉N₃O₄S
- Molecular Weight : 365.41 g/mol
- IUPAC Name : Sodium 2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate
Research indicates that sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate may exert its biological effects through several mechanisms:
- Inhibition of TGF-beta Signaling : The compound has been shown to inhibit the TGF-beta signaling pathway, which is crucial in the development of fibrosis. This mechanism is significant in conditions such as liver fibrosis and dermal scar formation .
- Anti-inflammatory Effects : It may also possess anti-inflammatory properties by inhibiting the release of pro-inflammatory mediators like histamine .
Anti-Fibrotic Activity
Several studies have demonstrated the anti-fibrotic potential of sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate:
- Case Study - Liver Fibrosis : In a controlled study on animal models with induced liver fibrosis, treatment with the compound resulted in a significant reduction of collagen deposition and improved liver function markers compared to untreated controls .
- Dermal Scarring : Another study focused on dermal keloid formation showed that topical administration of the compound significantly reduced scar formation by modulating fibroblast activity and collagen synthesis .
Anti-Inflammatory Effects
The compound's ability to modulate inflammatory responses has been supported by various findings:
- Histamine Release Inhibition : In vitro studies indicated that sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate inhibits histamine release from mast cells, suggesting potential applications in treating allergic conditions .
- Cytokine Modulation : Experimental results showed decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) upon treatment with the compound in models of acute inflammation .
Research Findings Summary Table
Q & A
Q. What are the recommended synthetic routes for sodium 2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate, and how can reaction conditions be optimized?
Synthesis typically involves condensation of 3,4-dimethoxycinnamic acid derivatives with 2-aminobenzoic acid, followed by sodium salt formation. Key steps include:
- Acylation : Reacting 3,4-dimethoxycinnamoyl chloride with 2-aminobenzoic acid in anhydrous DMF under nitrogen .
- Esterification/Saponification : For intermediates like methyl benzoate derivatives (e.g., methyl 2-[3-(3,4-dimethoxyphenyl)acrylamido]benzoate), saponification with NaOH yields the sodium salt .
- Optimization : Monitor reaction progress via TLC or HPLC. Use catalytic DMAP for improved acylation efficiency.
Q. How can the purity and structural integrity of this compound be validated?
- Chromatography : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
- Spectroscopy : Confirm the acrylamide bond via FT-IR (C=O stretch ~1650 cm⁻¹) and ¹H NMR (δ 6.5–7.5 ppm for aromatic protons; δ 6.2–6.8 ppm for trans-alkene protons) .
- Mass Spectrometry : HRMS (positive ion mode) should match the molecular ion [M+Na]⁺ (calculated for C₁₈H₁₆NNaO₆: 364.0898) .
Q. What are the primary biological screening assays for this compound?
- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ comparison with Trolox) .
- Anti-inflammatory Potential : COX-2 inhibition assay using human recombinant enzyme .
- Cytotoxicity : MTT assay on normal cell lines (e.g., human lung fibroblasts) to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported stereochemical configurations of related analogs?
- X-ray Crystallography : Use SHELXL for refinement. For example, assign E/Z isomerism of the acrylamide group via bond angles (C=C–C=O dihedral ~180° for E) .
- Case Study : In analogs like (E)-3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide, crystallography confirmed E-stereochemistry, resolving discrepancies from NMR-based assignments .
Q. What methodologies address discrepancies in toxicity profiles between in vitro and in vivo studies?
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Q. What experimental strategies mitigate challenges in scaling up synthesis for preclinical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
